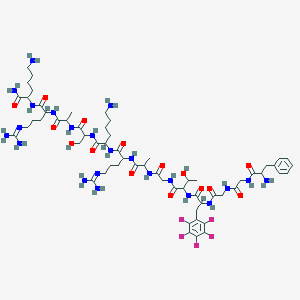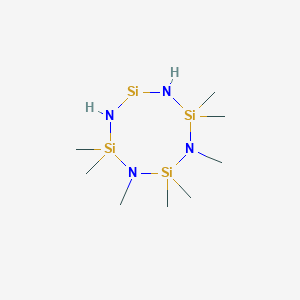
Trachyloban-18-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trachyloban-18-ol is a diterpene alcohol belonging to the trachylobane family of diterpenes. These compounds are characterized by their unique pentacyclic carbon skeleton and are naturally occurring in various plant species, particularly in the resin of Trachylobium verrucosum and other species within the Compositae family . This compound has garnered interest due to its unique chemical structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trachyloban-18-ol typically involves a bioinspired two-phase synthetic strategy. The first phase provides enantioselective and scalable access to trachylobane derivatives. For instance, methyl ent-trachyloban-19-oate can be produced on a 300 mg scale . The second phase involves chemical C-H oxidation methods to enable selective conversion to higher functionalized trachylobanes . Key reactions include hydrogenation, Robinson annulation, and regioselective cyclopropane fragmentation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the scalable synthetic routes developed in research settings suggest potential for industrial application. The use of enantioselective synthesis and chemical oxidation methods could be adapted for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Trachyloban-18-ol undergoes various chemical reactions, including:
Reduction: Hydrogenation is used to reduce specific functional groups during synthesis.
Substitution: Nucleophilic cyclopropanation is a key reaction in the synthesis of trachylobane derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as palladium on carbon (Pd/C) and hydrogen (H₂) are used for hydrogenation.
Reduction: Ethyl acetate is used as a solvent to prevent overreduction of ketones.
Substitution: The De Mayo reaction is employed to generate the bicyclo[3.2.1]-octane moiety.
Major Products:
- Methyl ent-trachyloban-19-oate
- ent-3β-acetoxy-trachyloban-19-al
- Ciliaric acid
- 11-oxo-ent-trachyloban-19-oate
- Mitrephorone C
Wissenschaftliche Forschungsanwendungen
- Chemistry: Used as intermediates in the synthesis of complex natural products .
- Biology: Exhibits cytotoxic activity against certain cancer cell lines .
- Medicine: Potential therapeutic applications due to its biological activities .
- Industry: Potential use in the development of bioactive compounds for pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of trachyloban-18-ol involves its interaction with specific molecular targets and pathways. For instance, trachyloban-19-oic acid, a related compound, inhibits Photosystem II (PSII) at the level of QA to QB . This suggests that this compound may exert its effects through similar pathways, affecting electron transport and energy production in cells.
Vergleich Mit ähnlichen Verbindungen
Trachyloban-18-ol is part of a family of diterpenes that includes compounds such as:
- Trachyloban-19-oic acid
- Trachyloban-19-ol
- Poilaneic acid
- ent-Trachyloban-3β-ol
- ent-Trachyloban-3-one
Uniqueness: this compound is unique due to its specific pentacyclic structure and the presence of a hydroxyl group at the 18th position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other trachylobane diterpenes.
Eigenschaften
Molekularformel |
C20H32O |
|---|---|
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
[(1S,4S,5R,9S,10R,12R,13R)-5,9,13-trimethyl-5-pentacyclo[11.2.1.01,10.04,9.012,14]hexadecanyl]methanol |
InChI |
InChI=1S/C20H32O/c1-17(12-21)6-4-7-18(2)15(17)5-8-20-10-14-13(9-16(18)20)19(14,3)11-20/h13-16,21H,4-12H2,1-3H3/t13-,14?,15-,16+,17+,18-,19-,20+/m1/s1 |
InChI-Schlüssel |
MDAXHYLZZKTDDL-AUDCKRQLSA-N |
Isomerische SMILES |
C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2C[C@@H]5C(C3)[C@@]5(C4)C)C)CO |
Kanonische SMILES |
CC1(CCCC2(C1CCC34C2CC5C(C3)C5(C4)C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-[6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B13388910.png)
![benzyl 3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate](/img/structure/B13388911.png)

![3-(2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13388921.png)

![1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone](/img/structure/B13388944.png)
![6-Amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoyl]amino]hexanoic acid](/img/structure/B13388946.png)
![N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13388951.png)
![3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride](/img/structure/B13388956.png)



